1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13/h1,3-4,6,8H,2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTUHFQNILDWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine derivatives have been identified as promising candidates for the development of new pharmaceuticals. Their applications primarily revolve around their ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
- Protein Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit protein kinases such as IGF-1R (Insulin Growth Factor 1 Receptor), Aurora kinases, and Src family kinases. These kinases are implicated in various cancers, making these compounds potential agents for oncology treatments .
- Antitumor Activity : The antitumor properties of this compound have been documented in several studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the disruption of kinase activity essential for tumor growth and survival .
Case Study 1: FGFR Inhibition
A study demonstrated that pyrrolo[2,3-b]pyridine derivatives serve as potent inhibitors of fibroblast growth factor receptors (FGFRs). Compounds synthesized showed significant anti-proliferative activity against Hep3B liver cancer cells. The lead compound exhibited an IC50 value of 1900 nM against FGFR1, highlighting its potential as a targeted therapy for cancers associated with FGFR dysregulation .
Case Study 2: PDE4B Inhibition
Another significant application is the inhibition of phosphodiesterase 4B (PDE4B), which is involved in inflammatory processes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit PDE4B. One compound demonstrated an IC50 value ranging from 0.11 to 1.1 μM, indicating strong potential for treating inflammatory diseases .
The biological activities associated with this compound extend beyond cancer treatment:
- Antidiabetic Properties : Some derivatives have shown the ability to enhance insulin sensitivity and reduce blood glucose levels, suggesting potential applications in managing diabetes and related metabolic disorders .
- Neurological Applications : Research indicates that pyrrolo[2,3-b]pyridine derivatives might also be beneficial for neurological conditions due to their effects on neurotransmitter systems and neuroinflammation .
Summary of Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
*TGCT: Tenosynovial giant cell tumor.
Key Observations:
Substituent Length and Activity: Alkyl chain length significantly impacts potency. For CFTR potentiators, n-butyl/isobutyl groups at R1 enhance activity, whereas shorter chains (propyl/ethyl) reduce efficacy . In BTK inhibitors, bulkier substituents (e.g., 4-phenoxyphenyl in Compound 3P) improve enzymatic inhibition (IC50 = 6.0 nM) compared to simpler alkyl chains .
Electron-Withdrawing Groups :
- Chlorine atoms (e.g., 3-chloropropyl) enhance electrophilicity and binding to hydrophobic kinase pockets. This contrasts with sulfonamide groups in CFTR potentiators, which likely engage in hydrogen bonding .
Positional Isomerism: Derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-38-4) demonstrate that chlorine placement alters target specificity.
Pharmacological and Structural Comparisons
Table 2: Structural Features and Target Selectivity
Key Findings:
- Dual Kinase Inhibition : Pexidartinib’s pyridine and trifluoromethyl groups enable dual c-FMS/c-KIT inhibition, whereas this compound lacks the structural complexity for multi-kinase targeting .
- HBD/HBA Motifs: The AIPP scaffold’s hydrogen bond donor/acceptor motifs (e.g., aminoindazole) confer IKKα selectivity, a feature absent in this compound .
Q & A
Basic: What are the common synthetic routes for 1-(3-chloropropyl)pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A key step is the introduction of the 3-chloropropyl group via nucleophilic substitution or alkylation. For example, intermediates like 3-cyano-4-azido derivatives are synthesized using NaN₃ under acidic conditions at 110°C for 6 hours, followed by purification via column chromatography . Structural confirmation relies on ¹H NMR (e.g., δ 2.1–3.5 ppm for chloropropyl protons) and HRMS to validate molecular ion peaks .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase inhibition?
SAR studies focus on substituent effects at positions 3 and 5 of the pyrrolo[2,3-b]pyridine scaffold. For instance:
- 3-Nitro groups enhance binding to kinase ATP pockets (e.g., BTK inhibitors with IC₅₀ < 10 nM) .
- 5-(3,4-Dimethoxyphenyl) substitutions improve selectivity for VEGFR and PDGFR kinases .
Methodologically, iterative modifications are validated using enzymatic assays (e.g., ADP-Glo™) and X-ray crystallography to map binding interactions .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
- HPLC-UV (e.g., Purospher STAR RP-18 column, UV 254 nm) ensures >95% purity .
- ¹H/¹³C NMR identifies key structural features, such as the chloropropyl chain (δ ~3.2 ppm, triplet) and pyrrolopyridine aromatic protons .
- HRMS confirms molecular formula (e.g., C₁₀H₁₂ClN₃ requires [M+H]⁺ = 210.0794) .
Advanced: How do researchers resolve contradictions between in vitro and cellular activity data for pyrrolo[2,3-b]pyridine derivatives?
Discrepancies often arise from cell permeability or off-target effects . For example:
- A BTK inhibitor with IC₅₀ = 5 nM in vitro may show reduced cellular efficacy due to poor solubility. Strategies include prodrug design (e.g., esterification of polar groups) .
- Phosphoproteomic profiling identifies off-target kinase engagement, guiding structural refinements .
Basic: What biological activities are associated with this compound class?
Pyrrolo[2,3-b]pyridines exhibit:
- Antimicrobial activity against Gram-positive bacteria (MIC = 4–8 µg/mL) via DNA gyrase inhibition .
- Anticancer effects through kinase inhibition (e.g., B-RAF V600E, IC₅₀ = 12 nM) .
Advanced: How is computational modeling used to design derivatives with improved target selectivity?
- Molecular docking (AutoDock Vina) predicts binding poses in kinase ATP pockets, prioritizing substituents with favorable ΔG values .
- QSAR models correlate logP and polar surface area with cellular uptake, optimizing bioavailability .
Basic: What are the stability considerations for storing this compound?
- Store under argon at −20°C to prevent hydrolysis of the chloropropyl group.
- Monitor degradation via LC-MS ; common impurities include dechlorinated byproducts .
Advanced: How do researchers validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) confirm compound binding to kinases by measuring protein melting shifts .
- Kinobeads profiling quantifies competition with native ATP in lysates, identifying off-targets .
Basic: What safety and toxicity profiles are reported for this compound?
- In vitro cytotoxicity : IC₅₀ > 50 µM in HEK293 cells suggests low basal toxicity .
- hERG inhibition : Patch-clamp assays are critical to avoid cardiotoxicity (IC₅₀ > 10 µM preferred) .
Advanced: How are prodrug strategies employed to enhance pharmacokinetics?
- Ester prodrugs (e.g., methyl fluorobenzoate derivatives) improve oral bioavailability by masking polar groups. Hydrolysis in plasma regenerates the active compound .
- In vivo PK studies in rodents quantify parameters like Cₘₐₓ and t₁/₂ to validate efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
